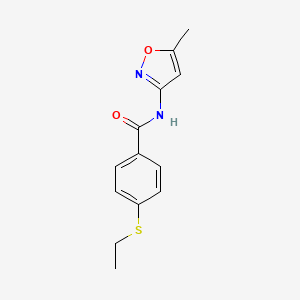

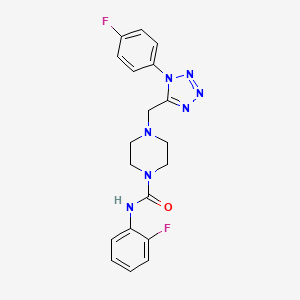

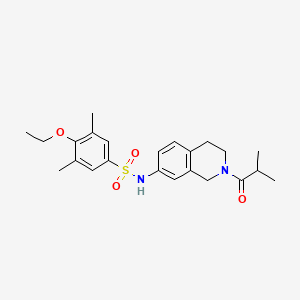

![molecular formula C10H12O3S B2894044 Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate CAS No. 137337-73-6](/img/structure/B2894044.png)

Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate” is a chemical compound . It is related to “Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol”, which has a molecular weight of 134.18 . The compound is generally a white to light yellow solid .

Synthesis Analysis

The synthesis of related compounds, such as tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes, has been reported. These compounds are synthesized using a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium (I) complex .Physical And Chemical Properties Analysis

“Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate” is generally a white to light yellow solid . It is soluble in organic solvents such as ether, alcohol, and ketone .科学的研究の応用

Silicon Organic Compounds in Industrial Chemistry

Silicon organic compounds, such as Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate, are crucial intermediates in various syntheses. They serve as target substances in industrial chemistry, particularly in the development of silane- and siloxane-based materials for electronics . These materials are used for their mechanical and dielectric properties, enhancing adhesion, improving dispersion of pigments, and providing crosslinking capabilities.

Polymer Synthesis and Crosslinking

The compound is involved in the polymerization processes due to the presence of acrylate and silocyclobutene groups. It contributes to the crosslinking of polymers, providing a benzocyclobutene fragment capable of thermal opening. This reaction forms active o-xylylenes, which are essential for creating polydiphenylethylene or cyclooctane structures .

Photoresists and Thermosets in Microelectronics

Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate-related compounds are used in the production of photoresists and thermosets. These are crucial in the fabrication of high-density multilayer interconnect structures, which are integral to the microelectronics industry .

Catalysis in Chemical Synthesis

The compound plays a role in catalysis, particularly in the preparation of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes. This synthesis involves a one-pot procedure starting from terminal aryl alkynes and is catalyzed by a rhodium (I) complex . The process showcases the compound’s utility in facilitating complex chemical transformations.

Advanced Material Development

In the realm of advanced materials, this compound is part of the synthesis of novel materials that are attractive for applications in photonics, composites, coatings, and adhesives. These materials often contain reactive functional groups that are essential for the development of cutting-edge technologies .

Biomedical Applications

While specific biomedical applications of Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate were not directly found in the search, related silicon organic compounds are known to bind biomaterials. They are used to immobilize catalysts and increase the mechanical properties of composites, which can be extrapolated to potential uses in medical devices and implants .

特性

IUPAC Name |

7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-14(11,12)13-7-9-6-8-4-2-3-5-10(8)9/h2-5,9H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSWKCRVIXHSSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CC2=CC=CC=C12 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

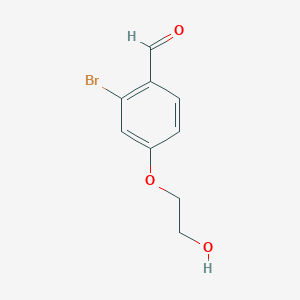

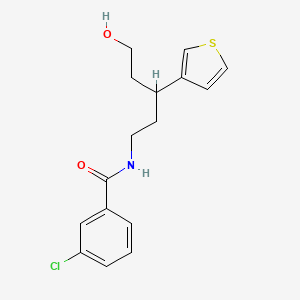

![3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-{1,4-dioxa-7-azaspiro[4.4]nonane-7-carbonyl}prop-2-enenitrile](/img/structure/B2893965.png)

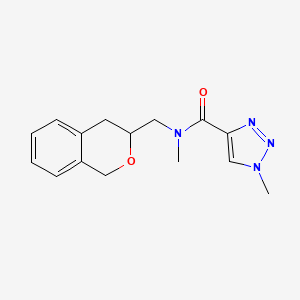

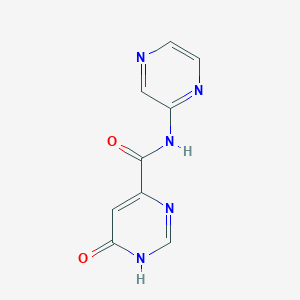

![6-(2-Methoxyphenyl)-2-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2893973.png)

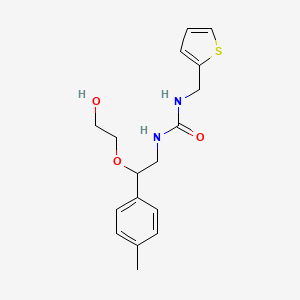

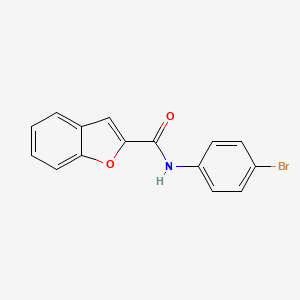

![N-butyl-3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2893974.png)

![4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2893983.png)

![6-benzyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2893984.png)